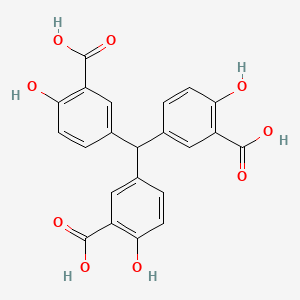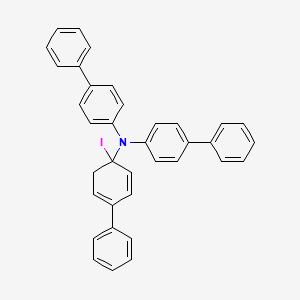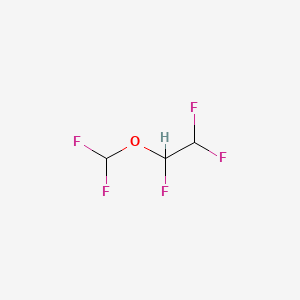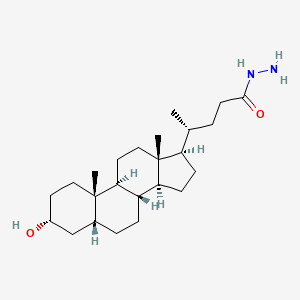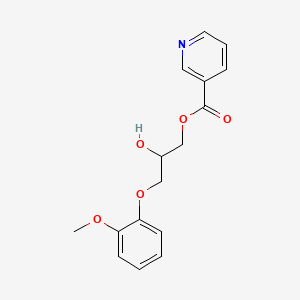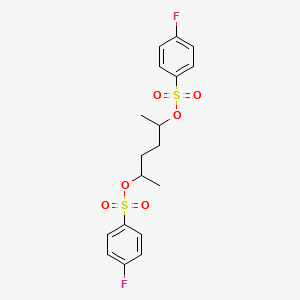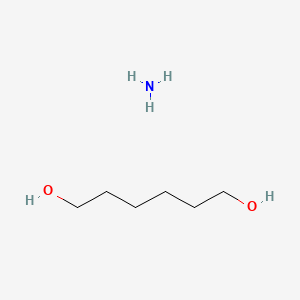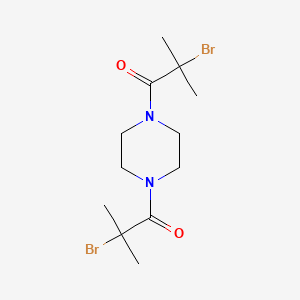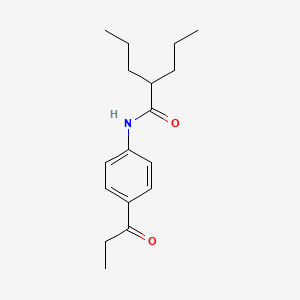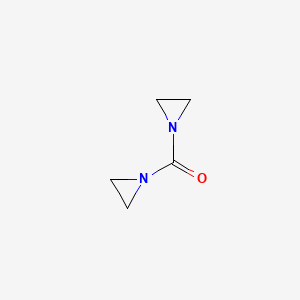
Bis(1-aziridinyl) ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(1-aziridinyl) ketone is a unique organic compound characterized by the presence of two aziridine rings attached to a central ketone group. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts significant reactivity. The unusual bond angles and shorter than normal sp3 carbon bonds in aziridines, combined with the strain in the three-membered ring and the electronegativity of the nitrogen atom, make these molecules interesting and powerful building blocks .
準備方法
Synthetic Routes and Reaction Conditions: Bis(1-aziridinyl) ketone can be synthesized through the reaction of N,N-dimethylaziridine-2-carboxamides with organolithium reagents. The reaction with one equivalent of organolithium compound is selective to the amide carbonyl at a low temperature (−78°C). These ketones, in reaction with organolithium reagents, give symmetrical and unsymmetrical aziridinyl carbinols .
Industrial Production Methods: Industrial production methods for this compound typically involve the use of aziridine-2-carboxylic esters and lithium aziridine-2-carboxylates. These activated substrates are successfully applied to obtain NH-aziridines, aziridinyl ketone, and carbinol intermediates .
化学反応の分析
Types of Reactions: Bis(1-aziridinyl) ketone undergoes various types of reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions. The aziridine ring can be activated with protic or Lewis acids, leading to the formation of corresponding aziridinium ions that can easily react with nucleophiles .
Common Reagents and Conditions: Common reagents used in these reactions include organolithium compounds, phenyllithium, and various nucleophiles such as benzylamine. The reactions are typically carried out at low temperatures to ensure selectivity and high yields .
Major Products: The major products formed from these reactions include symmetrical and unsymmetrical aziridinyl carbinols, as well as various aziridine derivatives that serve as building blocks for more complex molecules .
科学的研究の応用
Bis(1-aziridinyl) ketone has a wide range of scientific research applications due to its unique reactivity and structural properties. It is used in the selective synthesis of unnatural amino acids, amino alcohols, and different heterocycles of biomedical interest . Additionally, it serves as a versatile crosslinker in automotive coatings and adhesives, enhancing the physical and chemical properties of polyurethane coatings . The compound is also employed in the synthesis of biologically active molecules, including antibiotics and antifungal agents .
作用機序
The mechanism of action of bis(1-aziridinyl) ketone involves the activation of the aziridine ring through the presence of electron-withdrawing substituents such as N-sulfonyl, N-phosphonyl, or N-carbonyl groups. This activation facilitates the ring-opening reactions with incoming nucleophiles, leading to the formation of various biologically and pharmaceutically important compounds . The aziridine ring can also be activated with protic or Lewis acids, forming aziridinium ions that react with nucleophiles .
類似化合物との比較
- Aziridine-2-carboxylic acid derivatives
- N,N-Dimethylaziridine-2-carboxamides
- Aziridine-2-carboxylates
Comparison: Bis(1-aziridinyl) ketone stands out due to its dual aziridine rings attached to a central ketone group, which imparts unique reactivity and versatility in synthetic applications. Compared to other aziridine derivatives, this compound offers enhanced selectivity and higher yields in reactions involving organolithium reagents .
特性
CAS番号 |
1192-75-2 |
|---|---|
分子式 |
C5H8N2O |
分子量 |
112.13 g/mol |
IUPAC名 |
bis(aziridin-1-yl)methanone |
InChI |
InChI=1S/C5H8N2O/c8-5(6-1-2-6)7-3-4-7/h1-4H2 |
InChIキー |
XTSFUENKKGFYNX-UHFFFAOYSA-N |
正規SMILES |
C1CN1C(=O)N2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


